molecular formula C21H24N2O3 B2880474 N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzamide CAS No. 941960-58-3

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzamide

Cat. No.: B2880474
CAS No.: 941960-58-3
M. Wt: 352.434
InChI Key: GXGZLYFVCPJKTQ-UHFFFAOYSA-N
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Description

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzamide is a synthetic organic compound characterized by its complex molecular structure. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzamide typically involves multiple steps:

  • Formation of the Tetrahydroquinoline Core: : The initial step often involves the cyclization of an appropriate precursor to form the 1,2,3,4-tetrahydroquinoline core. This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

  • Isobutyrylation: : The tetrahydroquinoline core is then subjected to isobutyrylation

  • Coupling with 4-Methoxybenzoyl Chloride: : The final step involves coupling the isobutyrylated tetrahydroquinoline with 4-methoxybenzoyl chloride. This reaction is typically carried out in the presence of a base like triethylamine to form the desired benzamide derivative.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reduction reactions can be used to modify the compound’s structure, such as reducing carbonyl groups to alcohols. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups. Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are commonly used.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

    Substitution: Halogens in the presence of a catalyst, nucleophiles in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzamide has several applications in scientific research:

  • Medicinal Chemistry: : The compound is investigated for its potential as a pharmacologically active agent. It may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activities.

  • Biological Studies: : Researchers study its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic uses.

  • Chemical Biology: : The compound can be used as a probe to study biological pathways and processes, helping to elucidate the roles of specific proteins or other biomolecules.

  • Industrial Applications: : It may serve as an intermediate in the synthesis of more complex molecules or as a starting material for the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism by which N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may inhibit or activate these targets, leading to various biological effects. Detailed studies are required to fully elucidate these mechanisms and identify the pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide
  • N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzamide

Uniqueness

Compared to similar compounds, N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzamide is unique due to the presence of the 4-methoxybenzamide moiety. This structural feature may confer distinct biological activities and chemical reactivity, making it a valuable compound for specific research applications.

Properties

IUPAC Name

4-methoxy-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c1-14(2)21(25)23-12-4-5-16-13-17(8-11-19(16)23)22-20(24)15-6-9-18(26-3)10-7-15/h6-11,13-14H,4-5,12H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXGZLYFVCPJKTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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